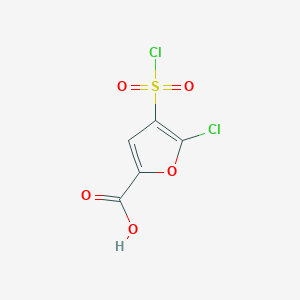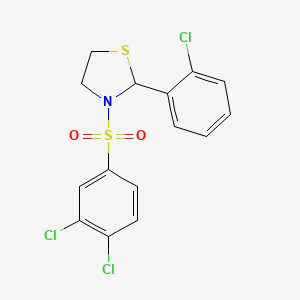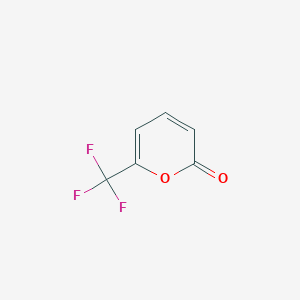
5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O5S . It is a derivative of furan-2-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction is described . By reacting potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, potassium-2-furoate is disproportionated to furan and furandicarboxylic acids .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid is characterized by a furan ring, which carries a carboxyl group or a derivative thereof . Single-crystal X-ray analysis shows that furan-2,4-dicarboxylic acid has a more ‘linear’ character compared to furan-2,5-dicarboxylic acid and hence is structurally more comparable to terephthalic acid (TA), making it an interesting monomer for synthetic polyesters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction is described . By reacting potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, potassium-2-furoate is disproportionated to furan and furandicarboxylic acids .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid is 245.04 . More detailed physical and chemical properties are not available in the current literature.properties
IUPAC Name |
5-chloro-4-chlorosulfonylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJWIBPOEHMVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B2395166.png)
![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)
![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)






![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2395180.png)
![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)
